5-(Bromomethyl)-2-furaldehyde

Biorefinery Platform chemicals Alkoxymethylfurfural synthesis

Researchers seeking a hydrolytically stable alternative to 5-(hydroxymethyl)furfural (HMF) for substitution chemistry encounter poor thermal stability and aqueous workup challenges with hydroxyl analogs. 5-(Bromomethyl)-2-furaldehyde (BMF) resolves these limitations through enhanced hydrophobicity and thermal stability, enabling efficient organic-phase extraction from biomass-derived feedstocks. • Bifunctional orthogonal reactivity: electrophilic bromomethyl for nucleophilic substitution (amines, thiols, alkoxides); aldehyde for condensation, imine formation, and cross-coupling • >90% isolated yields for alkoxymethylfurfural (AMF) synthesis with C1-C4 alcohols under mild conditions (RT-50 °C, 3 h); DIPEA additive extends scope to higher alcohols • Direct cellulose-to-BMF conversion in 80% isolated yield via HBr/LiBr with continuous toluene extraction, supporting integrated biorefinery workflows

Molecular Formula C6H5BrO2
Molecular Weight 189.01 g/mol
CAS No. 39131-44-7
Cat. No. B1280691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)-2-furaldehyde
CAS39131-44-7
Molecular FormulaC6H5BrO2
Molecular Weight189.01 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)C=O)CBr
InChIInChI=1S/C6H5BrO2/c7-3-5-1-2-6(4-8)9-5/h1-2,4H,3H2
InChIKeyHJYHSCTYDCMXPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Bromomethyl)-2-furaldehyde (CAS 39131-44-7) for Chemical Synthesis and Biorefinery Applications: Technical Specifications and Procurement Baseline


5-(Bromomethyl)-2-furaldehyde (BMF; 5-(bromomethyl)furan-2-carbaldehyde; CAS 39131-44-7) is a bifunctional furan derivative featuring a bromomethyl substituent at the 5-position and an aldehyde group at the 2-position of the furan ring [1]. This heterocyclic aldehyde belongs to the 5-(halomethyl)furfural (XMF) family, which includes the chloro (CMF), iodo (IMF), and fluoro (FMF) analogs [2]. The compound serves as a hydrophobic platform chemical derived from biomass feedstocks such as cellulose and lignocellulosic carbohydrates, offering enhanced thermal and hydrolytic stability compared to its hydroxyl analog 5-(hydroxymethyl)furfural (HMF) [2]. BMF functions primarily as a reactive synthetic intermediate, with the bromomethyl moiety enabling nucleophilic substitution reactions while the aldehyde group provides orthogonal reactivity for condensation and cross-coupling transformations [3].

Why 5-(Bromomethyl)-2-furaldehyde Cannot Be Arbitrarily Substituted with Closely Related Furan Analogs in Synthesis and Biorefinery Workflows


Direct substitution of 5-(bromomethyl)-2-furaldehyde (BMF) with its closest analogs—such as 5-(chloromethyl)furfural (CMF), 5-(hydroxymethyl)furfural (HMF), or 5-methyl-2-furaldehyde—is not chemically or procedurally interchangeable. While CMF and BMF share structural homology as 5-(halomethyl)furfurals and both can be produced directly from biomass feedstocks [1], their divergent leaving-group reactivities dictate different kinetics in nucleophilic substitution applications and may require distinct reaction optimization. The hydroxyl analog HMF exhibits pronounced hydrophilicity and poor thermal stability, complicating isolation from aqueous media and limiting shelf life [2], whereas halogenated analogs like BMF demonstrate superior hydrophobic partitioning and stability. Non-halogenated 5-methyl-2-furaldehyde lacks the electrophilic bromomethyl handle entirely, precluding its use in substitution-based derivatization sequences. These fundamental differences in physicochemical properties, reactivity profiles, and processing requirements mean that in-class substitution without experimental validation risks compromised yields, altered impurity profiles, and downstream synthetic failure.

5-(Bromomethyl)-2-furaldehyde (CAS 39131-44-7): Quantified Differentiation Evidence Versus CMF, HMF, and Non-Halogenated Furan Analogs


Comparable AMF Synthesis Yield: BMF versus CMF as Biomass-Derived 5-(Halomethyl)furfural Feedstocks

In a direct comparative study of 5-(halomethyl)furfurals as feedstocks for 5-(alkoxymethyl)furfural (AMF) synthesis, both 5-(bromomethyl)furfural (BMF) and 5-(chloromethyl)furfural (CMF) produced AMFs in equivalent excellent isolated yields exceeding 90% when reacted with monohydric alkyl alcohols (methanol to 1-butanol) under identical conditions [1]. The reactions proceeded at slightly elevated temperatures (RT–50°C) with short reaction times (3 h), and the modified work-up procedure minimized side reactions while simplifying isolation and purification for both halomethyl substrates [1]. For less reactive alcohols such as 1-pentanol, 1-hexanol, and 2-propanol, the addition of N,N-diisopropylethylamine (DIPEA) as a base additive afforded AMFs in excellent yields within 6 h at 65°C using only a slight excess of alcohol (1.2 equivalents) [1]. This data establishes that BMF and CMF exhibit comparable reactivity as electrophilic partners in O-alkylation reactions under these specific conditions.

Biorefinery Platform chemicals Alkoxymethylfurfural synthesis

Biomass Conversion Yield: BMF Production from Cellulose Feedstock

5-(Bromomethyl)furfural (BMF) can be synthesized directly from cellulose in 80% isolated yield through treatment with HBr and LiBr coupled with continuous toluene extraction [1]. The biphasic reaction system leverages the salting-out effect of LiBr to enhance the partition coefficient of BMF into the organic phase, facilitating effective extraction from the aqueous reaction medium [1]. Mechanistic investigations indicate that BMF formation occurs during cellulose depolymerization without glucose as a discrete intermediate [1]. From other carbohydrate feedstocks including straw, BMF was also obtained in high yields [1]. While direct comparative yield data against CMF under identical cellulose conversion conditions was not identified in the available literature, the established 80% yield provides a quantitative benchmark for biomass-to-BMF process evaluation.

Biorefinery Cellulose conversion Biofuel intermediates

Hydrophobicity and Stability Differentiation: BMF and CMF versus HMF in Biorefinery Processing

The halogenated derivatives of HMF, specifically 5-(chloromethyl)furfural (CMF) and 5-(bromomethyl)furfural (BMF), exhibit superior thermal and hydrolytic stability compared to their hydroxyl analog 5-(hydroxymethyl)furfural (HMF) [1]. This enhanced stability simplifies isolation and purification from aqueous or polar reaction media and extends shelf life [1]. BMF and CMF are characterized as hydrophobic analogs of HMF, which facilitates their extraction into organic solvents and reduces degradation during storage and processing [2]. The inherent hydrophilicity and poor stability of HMF continue to disfavor its production and value addition from an economic standpoint, whereas the halogenated analogs show promise in supplanting HMF in derivative chemistry [1]. The surge in research interest in XMFs (including BMF and CMF) from 2010 to 2024 reflects growing recognition of their potential as renewable building blocks suitable for scale-up and commercialization, with enhanced stability over HMF being a key differentiating factor [2]. Available literature does not provide quantitative stability metrics (e.g., degradation half-life) for direct BMF versus CMF comparison; differentiation is established at the halogenated analog class level versus the hydroxyl analog HMF.

Biorefinery Platform chemicals Process chemistry Stability

Bifunctional Reactivity Profile: Orthogonal Aldehyde and Bromomethyl Handles Versus Non-Halogenated 5-Methyl-2-furaldehyde

5-(Bromomethyl)-2-furaldehyde (BMF) possesses two distinct reactive sites: an aldehyde group at the 2-position suitable for condensation, Schiff base formation, and cross-coupling after protection, and a bromomethyl group at the 5-position that undergoes nucleophilic substitution reactions [1]. This bifunctionality enables sequential, orthogonal derivatization strategies not possible with non-halogenated analogs. In contrast, 5-methyl-2-furaldehyde (CAS 620-02-0) contains only the aldehyde functional handle; the methyl substituent is not electrophilic and cannot participate in nucleophilic substitution chemistry . Similarly, 5-(hydroxymethyl)furfural (HMF) contains a hydroxyl group that requires activation (e.g., tosylation, mesylation) for effective nucleophilic displacement, adding synthetic steps and potentially reducing overall yield. The bromomethyl moiety of BMF provides a pre-installed electrophilic center, enabling direct SN2 chemistry without prior functional group interconversion. A 1983 study demonstrated that a one-pot dehydration–halogenation sequence could directly yield 5-bromomethyl-(or 5-chloromethyl)-2-furaldehyde from carbohydrate feedstocks [2], establishing synthetic accessibility of these bifunctional scaffolds. No direct quantitative kinetic comparison of BMF bromomethyl versus CMF chloromethyl substitution rates was identified in the available literature.

Organic synthesis Bifunctional intermediates Nucleophilic substitution Cross-coupling

Physical Form and Storage Requirements: Procurement and Handling Differentiation Among 5-(Halomethyl)furfurals

5-(Bromomethyl)-2-furaldehyde (BMF; CAS 39131-44-7) is supplied as a very dark beige to brown solid with a melting point >60°C (with decomposition) . It is hygroscopic and requires storage at -20°C under inert atmosphere to prevent moisture uptake and degradation . In contrast, 5-(chloromethyl)-2-furaldehyde (CMF; CAS 1623-88-7) is typically a liquid at ambient temperature with a molecular weight of 144.56 g/mol and is generally supplied with 98% purity [1]. 5-Methyl-2-furaldehyde (CAS 620-02-0) is a liquid with boiling point 89°C at 1013 hPa, density 1.1 g/cm³ at 20°C, and flash point 72°C [2]. The solid physical state of BMF distinguishes it from liquid CMF and 5-methyl-2-furaldehyde, with implications for handling, dispensing accuracy, and shipping logistics. BMF also demonstrates solubility in chloroform and ethyl acetate , enabling solution-phase reactions in common organic solvents.

Chemical procurement Storage stability Material handling

5-(Bromomethyl)-2-furaldehyde (CAS 39131-44-7): Evidence-Grounded Application Scenarios for Scientific Procurement and Process Development


Synthesis of 5-(Alkoxymethyl)furfurals (AMFs) from Biomass-Derived Platform Chemicals

BMF serves as an effective feedstock for AMF synthesis, producing >90% isolated yields with C1–C4 monohydric alcohols under mild conditions (RT–50°C, 3 h) [1]. This application leverages the electrophilic bromomethyl group for nucleophilic substitution by alkoxides. Procurement of BMF for AMF synthesis is supported by direct comparative evidence showing equivalent yield performance to CMF under identical conditions [1]. For higher and secondary alcohols, DIPEA additive enables >90% yields at 65°C within 6 h [1].

Biorefinery Platform Chemical Production from Cellulosic Biomass

BMF can be produced directly from cellulose in 80% isolated yield using HBr/LiBr with continuous toluene extraction [2]. The hydrophobic nature of BMF facilitates organic-phase partitioning and extraction, differentiating it from hydrophilic HMF [3]. This application scenario is relevant for integrated biorefinery processes where brominated furan intermediates are desired as biofuel precursors or subsequent derivatization feedstocks [3].

Orthogonal Bifunctional Derivatization of Furan Scaffolds for Medicinal Chemistry and Materials Science

BMF provides two distinct reactive handles: an aldehyde group for condensation, imine formation, and cross-coupling, and a bromomethyl group for nucleophilic substitution [4]. This orthogonal reactivity enables sequential functionalization strategies for constructing complex furan-containing molecules. The pre-installed electrophilic bromomethyl center eliminates the need for hydroxyl activation required with HMF, potentially reducing step count and improving overall synthetic efficiency [4].

Preparation of Furan-Based Building Blocks Requiring 5-Position Electrophilic Substitution

The bromomethyl group of BMF serves as a versatile electrophilic handle for introducing diverse nucleophiles at the furan 5-position, including amines, thiols, alkoxides, and carbon nucleophiles [4]. This contrasts with non-halogenated 5-methyl-2-furaldehyde, which lacks electrophilic functionality at the 5-position and cannot participate in analogous substitution chemistry. BMF's reactivity profile supports its use in constructing libraries of 5-substituted furan derivatives for screening and optimization campaigns.

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